

An In-depth Technical Guide to the NMR Spectroscopic Data of N-Benzylideneaniline

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Compound of Interest

Compound Name: 4-(Iminomethyl)aniline

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This guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-benzylideneaniline. Due to the inherent instability of the parent compound, **4-(iminomethyl)aniline**, this stable, N-substituted derivative serves as a crucial reference for the aniline-iminomethyl scaffold. The data herein is presented to support the structural elucidation and characterization of related compounds in research and development.

^1H NMR Spectral Data for N-Benzylideneaniline

The ^1H NMR spectrum of N-benzylideneaniline is characterized by signals in the aromatic and imine regions. The chemical shifts are influenced by the electronic environment of the protons. The data presented below is compiled from various sources, with chloroform-d (CDCl_3) as the solvent.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
Imine-H	8.44	Singlet	-	[1]
Aromatic-H	7.92-7.87	Multiplet	-	[1]
Aromatic-H	7.49-7.43	Multiplet	-	[1]
Aromatic-H	7.41-7.34	Multiplet	-	[1]
Aromatic-H	7.26-7.20	Multiplet	-	[1]

Note: The multiplets in the aromatic region arise from the protons on both the aniline and benzylidene rings. Specific assignment of these protons often requires two-dimensional NMR techniques.

¹³C NMR Spectral Data for N-Benzylideneaniline

The ¹³C NMR spectrum provides insight into the carbon framework of N-benzylideneaniline. The chemical shifts are reported relative to the solvent signal of chloroform-d (CDCl₃).

Carbon Assignment	Chemical Shift (δ , ppm)	Reference
Imine-C	160.4	[1]
Aromatic-C	152.1	[1]
Aromatic-C	136.2	[1]
Aromatic-C	131.3	[1]
Aromatic-C	129.1	[1]
Aromatic-C	128.8	[1]
Aromatic-C	125.9	[1]
Aromatic-C	120.8	[1]

Experimental Protocols

The following protocols are generalized for the synthesis of imines such as N-benzylideneaniline and the subsequent acquisition of NMR spectra.

Synthesis of N-Benzylideneaniline

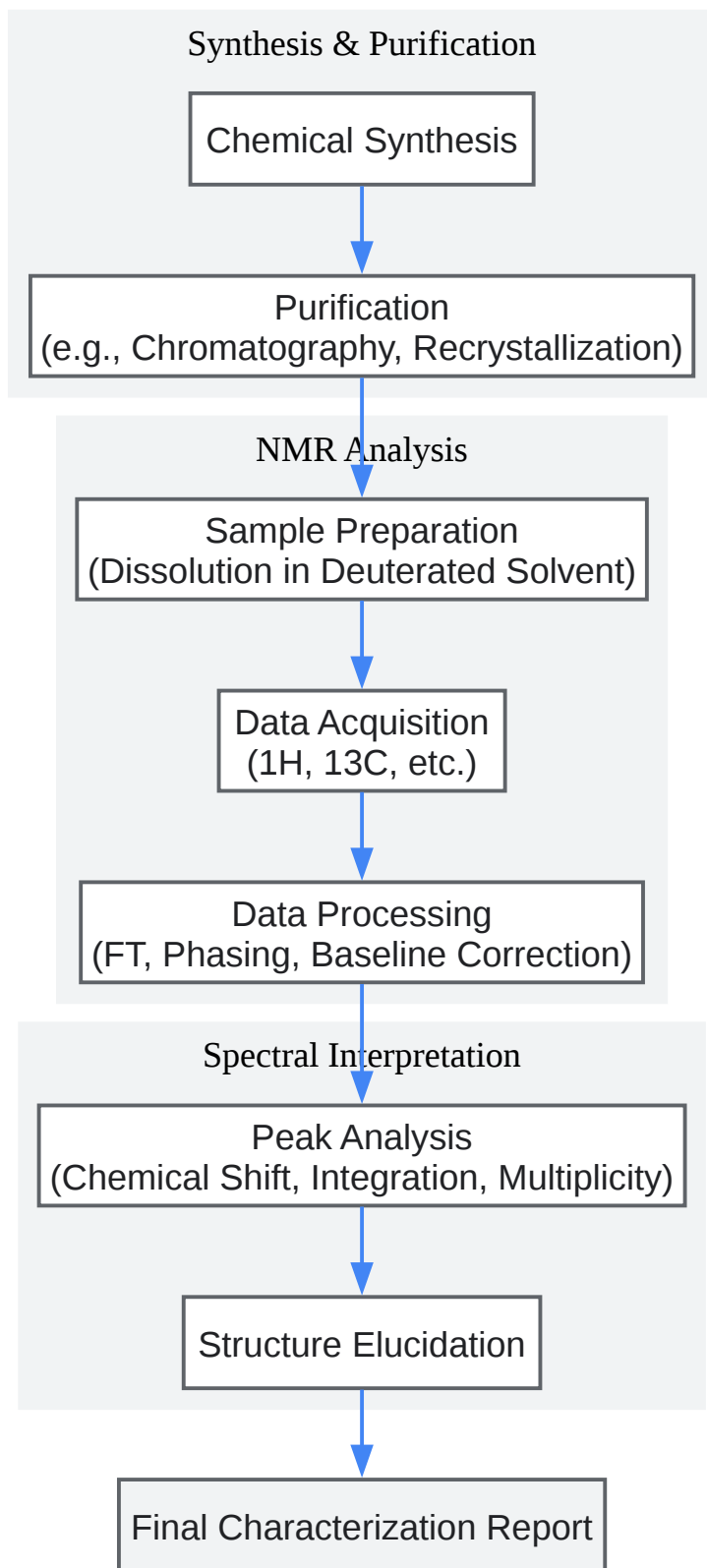
- **Reactant Preparation:** Dissolve the required aldehyde (e.g., benzaldehyde, 10 mmol) and the corresponding amine (e.g., aniline, 10 mmol) in a suitable solvent such as dichloromethane (CH_2Cl_2) (10 mL).
- **Drying:** Add anhydrous sodium sulfate (15 mmol) to the reaction mixture to remove the water formed during the reaction.
- **Reaction:** Allow the reaction to proceed at ambient temperature for 24 hours.
- **Work-up:** The product can be purified by filtration and recrystallization.
- **Drying:** Remove volatiles in a vacuum to obtain the anhydrous imine.

NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified imine in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).
- **Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- **Data Processing:** Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound using NMR spectroscopy.



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A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. rsc.org [rsc.org]
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